

An In-depth Technical Guide to Tschimganin: Structure, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Tschimganin*

Cat. No.: *B1634640*

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Abstract

Tschimganin, a natural bicyclic monoterpene ester, has garnered scientific interest due to its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure of **Tschimganin**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a particular focus on its role as a potential drug resistance reversal agent in *Staphylococcus aureus*. Quantitative data from spectroscopic analyses are presented, and a putative signaling pathway for its mechanism of action is visualized.

Chemical Structure and Properties

Tschimganin, also referred to as Tschimgin, is chemically defined as [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate. It is an ester formed between the monoterpene alcohol borneol and 4-hydroxybenzoic acid.

Table 1: Chemical and Physical Properties of **Tschimganin**

Property	Value
Molecular Formula	C ₁₇ H ₂₂ O ₃
Molecular Weight	274.35 g/mol
IUPAC Name	[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate[1]
CAS Number	38970-50-2[1]
PubChem CID	193780[1]

Isolation and Characterization

Tschimganin is a natural product that can be isolated from various plant species of the *Ferula* genus, such as *Ferula dissecta*. The following protocol outlines a general procedure for its extraction and purification.

Experimental Protocol: Isolation of Tschimganin from *Ferula dissecta*

2.1.1. Plant Material and Extraction

- **Collection and Preparation:** The roots of *Ferula dissecta* are collected, air-dried in a shaded environment, and then pulverized into a coarse powder using a mechanical grinder.
- **Solvent Extraction:** The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature for 48-72 hours. The extraction process is repeated multiple times to ensure the complete recovery of secondary metabolites.
- **Concentration:** The combined extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

- **Initial Fractionation:** The crude extract is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually

increasing the polarity with a solvent such as ethyl acetate.

- **Fraction Monitoring:** The collected fractions are monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
- **Further Purification:** Fractions containing **Tschimganin**, as identified by TLC comparison with a reference standard, are combined and subjected to further purification steps. These may include repeated column chromatography, preparative TLC, or crystallization to obtain pure **Tschimganin**.

Spectroscopic Characterization

The structural elucidation of **Tschimganin** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for **Tschimganin**

Technique	Data
¹ H NMR	Predicted chemical shifts (ppm) for the borneol and 4-hydroxybenzoate moieties. Specific assignments require experimental data.
¹³ C NMR	Predicted chemical shifts (ppm) for the borneol and 4-hydroxybenzoate moieties. Specific assignments require experimental data.
Mass Spec.	Expected m/z for the molecular ion [M] ⁺ and characteristic fragmentation patterns corresponding to the borneol and 4-hydroxybenzoate fragments.

Note: Specific experimental spectroscopic data for **Tschimganin** is not readily available in the public domain. The table indicates the expected type of data.

Biological Activity and Mechanism of Action

Tschimganin has demonstrated notable biological activities, including antibacterial and antitumor effects. Of particular interest is its potential to reverse drug resistance in pathogenic bacteria such as methicillin-resistant *Staphylococcus aureus* (MRSA).

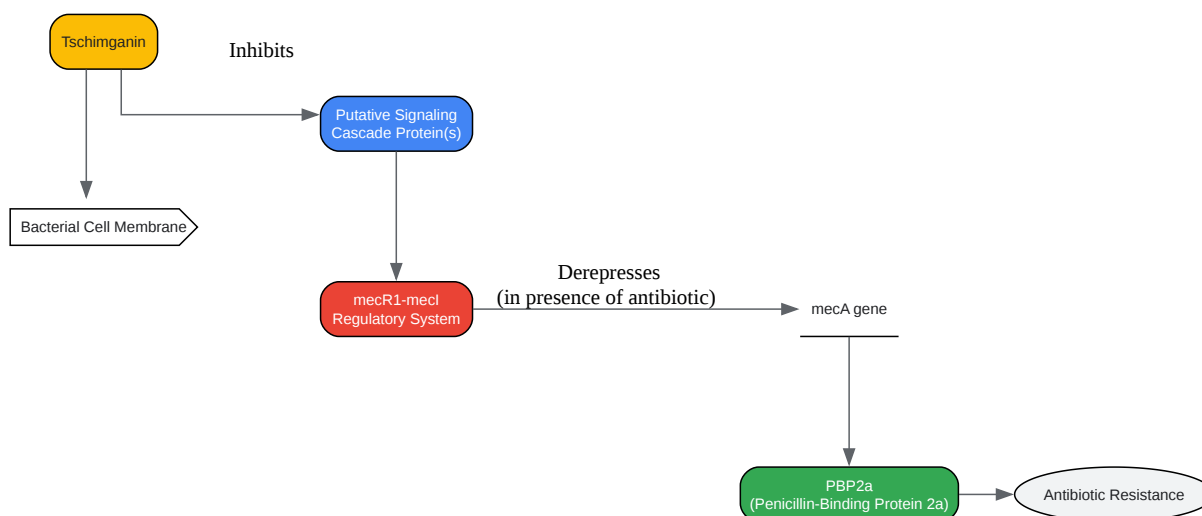
Antibacterial Activity against *Staphylococcus aureus*

Research has indicated that **Tschimganin** and its analogs can act as novel drug resistance reversal agents for *Staphylococcus aureus*. The primary mechanism of methicillin resistance in *S. aureus* involves the expression of the *mecA* gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β -lactam antibiotics, allowing the bacteria to continue cell wall synthesis in the presence of these drugs.

It is hypothesized that **Tschimganin** may interfere with the expression or function of PBP2a, thereby resensitizing MRSA to β -lactam antibiotics. The proposed mechanism involves the inhibition of a signaling pathway that regulates the expression of the *mecA* gene.

Proposed Signaling Pathway for Reversal of Antibiotic Resistance

The following diagram illustrates a hypothetical signaling pathway through which **Tschimganin** may exert its effect on reversing antibiotic resistance in *S. aureus*.



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References

- 1. [m.youtube.com](https://www.youtube.com) [m.youtube.com]
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